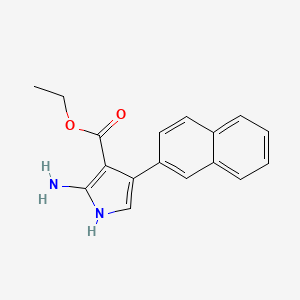

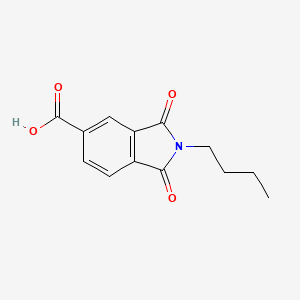

2-(1-Amino-2-phenoxyethylidene)malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

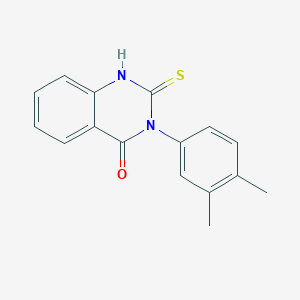

2-(1-Amino-2-phenoxyethylidene)malononitrile is a chemical compound that can be synthesized through various reactions involving malononitrile as a key starting material. The compound is of interest due to its potential applications in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related compounds to 2-(1-Amino-2-phenoxyethylidene)malononitrile has been explored through different methods. For instance, symmetric and asymmetric indoles have been synthesized via the electrochemical oxidation of 4-aminophenol and p-phenylenediamine in the presence of malononitrile . This process occurs in a green media, which is a mixture of phosphate buffer solution and ethanol, and follows an ECECCC mechanism (Electrochemical-Chemical-Electrochemical-Chemical-Chemical-Chemical). The yields of the new indole derivatives are reported to be good under controlled potential conditions .

Another synthesis approach involves a three-component reaction of tetracyanoethylene, a carbonyl compound, and ammonium acetate to produce 2-(4-amino-2,5-dihydro-1H-imidazol-5-ylidene)malononitriles . This synthesis can be performed in two steps with the intermediate isolation of 2-aminoethene-1,1,2-tricarbonitrile, or by using pre-prepared 2-aminoethene-1,1,2-tricarbonitrile and 1,3,5-trisubstituted 2,4-diazapentadienes .

Molecular Structure Analysis

The molecular structure of compounds synthesized from malononitrile is characterized using various spectroscopic methods. For the indole derivatives mentioned earlier, characterization was achieved using FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis . These techniques provide detailed information about the molecular framework and the substitution pattern on the heterocyclic core.

Chemical Reactions Analysis

The chemical reactivity of malononitrile-based compounds is highlighted by their ability to participate in multi-component reactions and addition reactions. For example, the electrochemical synthesis of indole derivatives involves a 1,4-Michael addition reaction . Similarly, the synthesis of 2-amino-4H-chromenes involves the reaction of photochemically generated o-quinone methides with malononitrile . This method has been shown to be applicable to the synthesis of fluorinated chromenes, which are otherwise difficult to obtain .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1-Amino-2-phenoxyethylidene)malononitrile are not detailed in the provided papers, the properties of similar compounds can be inferred. Malononitrile derivatives typically exhibit properties that make them suitable for further chemical transformations, such as nucleophilicity due to the presence of the cyano group. The solubility of these compounds in various solvents and their stability under different conditions are also important factors that can be deduced from the synthesis methods and the nature of the reactions they undergo .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Motifs

- Field : Organic Chemistry

- Application : Malononitrile dimer has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .

- Method : These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

- Results : The flexibility and high reactivity of malononitrile dimer as a multi-functional reagent and its potential to the preparation of novel beneficial scaffolds as well as biologically active molecules signify it as a suitable building block in total synthesis, medicinal chemistry, and dyes .

Pharmaceutical and Medicinal Applications

- Field : Pharmaceutical and Medicinal Chemistry

- Application : Malononitrile dimer has been used mainly in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues .

- Method : Specific methods of application or experimental procedures were not detailed in the source .

- Results : Malononitrile dimer decreases the amnesia induced by electroconvulsive shock , and in animal tests, this compound exhibited nootropic activity .

Synthesis of Colored Compounds

- Field : Dye Chemistry

- Application : Malononitrile dimer is an effective and common reagent in the synthesis of colored compounds .

- Method : Most of the malononitrile dimer attraction depends on the reactivity of methylene group which can be easily condensed with various electrophilic compounds to a wide range of yellow and magenta dyes .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(1-amino-2-phenoxyethylidene)propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-6-9(7-13)11(14)8-15-10-4-2-1-3-5-10/h1-5H,8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWQSNNVABDVPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=C(C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377361 |

Source

|

| Record name | 2-(1-amino-2-phenoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Amino-2-phenoxyethylidene)malononitrile | |

CAS RN |

118645-79-7 |

Source

|

| Record name | 2-(1-amino-2-phenoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)

![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)